What are the properties of 6-Bromo-1,1,2-trifluorohex-1-ene?
What are the properties of 6-Bromo-1,1,2-trifluorohex-1-ene?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of the chemical compound 6-Bromo-1,1,2-trifluorohex-1-ene. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines reported information with data extrapolated from analogous compounds to offer a thorough resource.
Chemical and Physical Properties
6-Bromo-1,1,2-trifluorohex-1-ene is a halogenated alkene with the chemical formula C₆H₈BrF₃. Its structure features a six-carbon chain with a bromine atom at the 6-position and a trifluorovinyl group at the 1 and 2-positions. The presence of both bromine and fluorine imparts unique chemical reactivity to the molecule.
Table 1: Physical and Chemical Properties of 6-Bromo-1,1,2-trifluorohex-1-ene
| Property | Value | Source/Notes |
| CAS Number | 126828-29-3 | [1][2] |
| Molecular Formula | C₆H₈BrF₃ | [3] |
| Molecular Weight | 217.03 g/mol | [3] |
| Appearance | White to off-white or light yellow powder | [3][4] |
| Vapor Pressure | 1.47 mmHg at 25°C (Predicted) | [5] |
| Purity | Typically ≥98% or 99% | [3][4] |
| Solubility | Expected to be soluble in organic solvents and less soluble in water. | [6] |
Spectroscopic Data
Detailed experimental spectroscopic data for 6-Bromo-1,1,2-trifluorohex-1-ene is not widely published. However, predicted mass spectrometry data is available. For reference, the ¹H and ¹³C NMR data for the closely related, non-fluorinated analog, 6-bromo-1-hexene, are provided below to give an indication of the expected spectral regions for the aliphatic chain.
Predicted Mass Spectrometry Data for 6-Bromo-1,1,2-trifluorohex-1-ene:
¹H and ¹³C NMR Data for 6-bromo-1-hexene (for comparative purposes): [8]
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¹H NMR (CDCl₃, 500MHz, ppm): δ 5.79 (ddt, J = 17.0, 10.2, 6.7Hz, 1H), 5.02 (ddd, J = 17.1, 3.5, 1.6Hz, 1H), 4.97 (ddt, J = 10.2, 2.2, 1.2 Hz, 1H), 3.41 (t, J = 6.8 Hz, 2H), 2.13 - 2.05 (m, 2H), 1.92 - 1.83 (m, 2H), 1.54 (tt, J = 9.3, 6.6 Hz, 2H).[8]
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¹³C NMR (CDCl₃, 126MHz, ppm): δ 138.27, 115.14, 33.87, 32.95, 32.29, 27.48.[8]
Synthesis
A specific, detailed experimental protocol for the synthesis of 6-Bromo-1,1,2-trifluorohex-1-ene is not available in the surveyed literature. However, a general method for the synthesis of the analogous compound, 6-bromo-1-hexene, from 1,6-dibromohexane is well-documented and can serve as a potential starting point for synthetic design.
Experimental Protocol for the Synthesis of 6-bromo-1-hexene: [8]
Materials:
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1,6-dibromohexane
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether
-
Saturated brine
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Silica gel
Procedure:
-
To a stirred solution of 1,6-dibromohexane (1 equivalent) in anhydrous THF (0.1 M), add potassium tert-butoxide (1.15 equivalents) in batches over 30 minutes under an argon atmosphere.
-
Stir the reaction mixture under reflux for 16 hours.
-
Cool the reaction to room temperature and quench with deionized water.
-
Dilute the mixture with diethyl ether and separate the organic and aqueous layers.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine all organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography using petroleum ether as the eluent to obtain 6-bromo-1-hexene.
Below is a workflow diagram illustrating this synthesis.
Caption: Synthesis workflow for 6-bromo-1-hexene.
Reactivity and Potential Applications
While specific reactions of 6-Bromo-1,1,2-trifluorohex-1-ene are not detailed in the literature, its structure suggests several potential avenues of reactivity. The terminal trifluoroalkene group can undergo various addition reactions, and the primary bromide is susceptible to nucleophilic substitution and can be used to form Grignard reagents.
Fluoroalkenes like 4-Bromo-1,1,2-trifluorobut-1-ene are known to be versatile building blocks in chemical synthesis, participating in nucleophilic and electrophilic additions, as well as coupling and polymerization reactions.[9] The bromine atom in similar bromoalkenes provides a handle for cross-coupling reactions.[9]
Given its bifunctional nature, 6-Bromo-1,1,2-trifluorohex-1-ene is a promising intermediate for the synthesis of more complex fluorinated molecules.[9] Such compounds are of significant interest in drug development and materials science due to the unique properties conferred by fluorine, such as increased metabolic stability and altered electronic properties. The synthesis of 6-bromoandrogens has been explored for their potential as inactivators of estrogen synthetase, highlighting the potential role of bromo-functionalized molecules in drug design.[10]
Safety Information
Safety data sheets indicate that 6-Bromo-1,1,2-trifluorohex-1-ene is a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.
Conclusion
6-Bromo-1,1,2-trifluorohex-1-ene is a halogenated alkene with potential as a versatile building block in organic synthesis, particularly for the introduction of fluorinated moieties. While comprehensive experimental data on its physical and spectroscopic properties are currently lacking in the public domain, its structural features suggest a rich and varied chemistry. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential in drug discovery and materials science.
References
- 1. 6-BROMO-1,1,2-TRIFLUOROHEX-1-ENE price,buy 6-BROMO-1,1,2-TRIFLUOROHEX-1-ENE - chemicalbook [chemicalbook.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. 6-Bromo-1,1,2-trifluorohexene, CasNo.126828-29-3 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 4. 1-Hexene,6-bromo-1,1,2-trifluoro-, CasNo.126828-29-3 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 5. echemi.com [echemi.com]
- 6. CAS 111670-37-2: Hexane, 6-bromo-1,1,1-trifluoro- [cymitquimica.com]
- 7. PubChemLite - 6-bromo-1,1,2-trifluorohex-1-ene (C6H8BrF3) [pubchemlite.lcsb.uni.lu]
- 8. 6-Bromo-1-hexene synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis and some reactions of 6-bromoandrogens: potential affinity ligand and inactivator of estrogen synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
